Cas no 2877702-52-6 (2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

2-[1-(3-Chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is a specialized chemical compound featuring a pyridine core substituted with chloro and cyano groups, coupled with a piperidine and tetrahydropyran (oxane) moiety. Its structural complexity confers selective binding properties, making it a valuable intermediate in pharmaceutical research, particularly for targeting specific receptor or enzyme interactions. The presence of both polar (cyano, amide) and lipophilic (chloro, piperidine) groups enhances its potential for optimizing pharmacokinetic profiles. This compound is suited for applications in medicinal chemistry, where precise molecular modifications are critical for drug discovery and development. Its well-defined synthetic pathway ensures reproducibility for research-scale use.
2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide structure
2877702-52-6 structure
Product Name:2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
CAS No:2877702-52-6
MF:C18H23ClN4O2
MW:362.853822946548
CID:5307931
PubChem ID:165431438
Update Time:2025-05-20

2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
    • AKOS040887771
    • 2877702-52-6
    • F6830-8203
    • 1-(3-Chloro-5-cyano-2-pyridinyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
    • Inchi: 1S/C18H23ClN4O2/c19-16-9-14(11-20)12-21-18(16)23-5-1-13(2-6-23)10-17(24)22-15-3-7-25-8-4-15/h9,12-13,15H,1-8,10H2,(H,22,24)
    • InChI Key: QBSTXZGQGYAYAK-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=C(C#N)C=C2Cl)CCC(CC(NC2CCOCC2)=O)CC1

Computed Properties

  • Exact Mass: 362.1509537g/mol
  • Monoisotopic Mass: 362.1509537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 78.2Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 603.7±55.0 °C(Predicted)
  • pka: 15.41±0.20(Predicted)

2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Pricemore >>

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Additional information on 2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide

2-[1-(3-Chloro-5-Cyanopyridin-2-yl)Piperidin-4-yl]-N-(Oxan-4-yl)Acetamide: A Comprehensive Overview

The compound 2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide, identified by the CAS number 2877702-52-6, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.

Structurally, this molecule consists of a piperidine ring substituted at the 4-position with an acetamide group. The acetamide group is further linked to an oxane (tetrahydropyran) moiety, which introduces additional stereochemical complexity and enhances its solubility properties. The piperidine ring is also substituted at the 1-position with a 3-chloro-5-cyanopyridine group, which imparts electronic and steric effects that are critical for its biological activity. This combination of functional groups makes the compound a versatile scaffold for further chemical modifications and drug design.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have allowed researchers to optimize the synthesis pathway, ensuring high yields and purity. The compound's stability under various conditions has also been thoroughly investigated, making it suitable for long-term storage and use in diverse experimental setups.

In terms of biological activity, 2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, it has demonstrated moderate inhibitory activity against certain kinases, which are key players in cellular signaling pathways. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in the treatment of neurological disorders.

The incorporation of the oxane group into the molecule's structure has been shown to significantly improve its pharmacokinetic properties. Studies using computational modeling have predicted enhanced oral bioavailability due to the favorable balance between lipophilicity and hydrophilicity imparted by the oxane moiety. This makes the compound a strong candidate for further preclinical testing in disease models.

Moreover, the presence of the 3-chloro-5-cyanopyridine group introduces electronic effects that can be exploited for tuning the compound's reactivity. Recent research has explored its potential as a building block in medicinal chemistry, where it can serve as a versatile template for constructing more complex bioactive molecules. Its ability to undergo various post-synthesis modifications further enhances its utility in drug discovery programs.

In conclusion, 2-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide represents a cutting-edge advancement in organic chemistry with multifaceted applications. Its unique structure, combined with favorable pharmacokinetic profiles and biological activity, positions it as a valuable asset in both academic research and industrial drug development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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